molecular formula C32H29N3O3S2 B12031513 N-(biphenyl-2-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12031513
M. Wt: 567.7 g/mol
InChI Key: YLGITISQNOWMTG-UHFFFAOYSA-N
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Description

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines biphenyl, ethoxyphenyl, and benzothienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the biphenyl and ethoxyphenyl intermediates, followed by their coupling with the benzothienopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to understand its interactions with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE stands out due to its combination of biphenyl and benzothienopyrimidine moieties, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C32H29N3O3S2

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C32H29N3O3S2/c1-2-38-23-18-16-22(17-19-23)35-31(37)29-25-13-7-9-15-27(25)40-30(29)34-32(35)39-20-28(36)33-26-14-8-6-12-24(26)21-10-4-3-5-11-21/h3-6,8,10-12,14,16-19H,2,7,9,13,15,20H2,1H3,(H,33,36)

InChI Key

YLGITISQNOWMTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

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